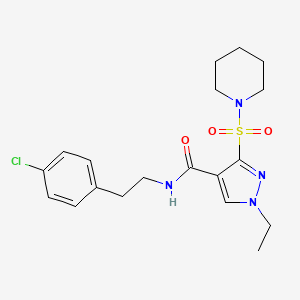
N-(4-chlorophenethyl)-1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenethyl)-1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H25ClN4O3S and its molecular weight is 424.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-chlorophenethyl)-1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H24ClN3O2S
- Molecular Weight : 367.91 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. The compound demonstrates potential as an antagonist for certain receptors, particularly in the central nervous system (CNS) and may influence metabolic pathways related to inflammation and pain.
1. Cannabinoid Receptor Modulation
Research indicates that similar compounds exhibit selective antagonistic activity at cannabinoid receptors, particularly CB1. For instance, SR147778, a related pyrazole compound, shows high affinity for the CB1 receptor with a Ki value of around 3.5 nM, indicating that this compound may possess similar properties .
2. Anti-inflammatory Effects
In vitro studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in models of arthritis and other inflammatory diseases. This effect may be mediated through the modulation of signaling pathways involving NF-kB and MAPK .
Case Study 1: CB1 Antagonism
A study conducted on SR147778 demonstrated its ability to antagonize the effects of cannabinoid agonists in vivo. The administration of this compound resulted in a significant reduction in cannabinoid-induced hypothermia and analgesia in animal models, suggesting that this compound might exhibit similar pharmacological profiles .
Case Study 2: Pain Management
A clinical investigation explored the efficacy of pyrazole derivatives in chronic pain management. The results indicated that these compounds could effectively reduce pain scores in patients with neuropathic pain, likely due to their action on cannabinoid receptors and other pain pathways .
Data Table: Biological Activity Summary
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-ethyl-3-piperidin-1-ylsulfonylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O3S/c1-2-23-14-17(18(25)21-11-10-15-6-8-16(20)9-7-15)19(22-23)28(26,27)24-12-4-3-5-13-24/h6-9,14H,2-5,10-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQBFHMEBLDHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCCCC2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














